oxophosphanium CAS No. 63899-10-5](/img/structure/B14495966.png)
[2-(3-Aminophenyl)ethyl](hydroxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminophenyl)ethyloxophosphanium is an organophosphorus compound that features a phosphonium center bonded to a hydroxy group and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)ethyloxophosphanium typically involves the reaction of 3-aminophenylethylamine with a phosphorus oxychloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-(3-Aminophenyl)ethyloxophosphanium may involve large-scale batch reactions using automated reactors. The process includes careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. Post-reaction, the compound is typically subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminophenyl)ethyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxyl derivatives, and substituted phosphonium compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(3-Aminophenyl)ethyloxophosphanium is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in various catalytic cycles and reaction mechanisms.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicine, 2-(3-Aminophenyl)ethyloxophosphanium is being explored for its potential as a therapeutic agent. Its interactions with biological molecules could lead to the development of new drugs or diagnostic tools.
Industry
Industrially, the compound is used in the manufacture of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including polymer synthesis and surface treatments.
Mécanisme D'action
The mechanism by which 2-(3-Aminophenyl)ethyloxophosphanium exerts its effects involves its ability to interact with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit enzyme activity. The pathways involved include coordination to active sites and modulation of electronic properties of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Aminophenyl)ethylphosphonium
- 2-(3-Aminophenyl)ethylphosphonium
- 2-(3-Aminophenyl)ethylphosphine
Uniqueness
2-(3-Aminophenyl)ethyloxophosphanium is unique due to the presence of both hydroxy and oxo groups bonded to the phosphonium center. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these groups. Additionally, its structural properties enable it to form more stable complexes with metal ions, enhancing its utility in various applications.
Propriétés
Numéro CAS |
63899-10-5 |
|---|---|
Formule moléculaire |
C8H11NO2P+ |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
2-(3-aminophenyl)ethyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C8H10NO2P/c9-8-3-1-2-7(6-8)4-5-12(10)11/h1-3,6H,4-5,9H2/p+1 |
Clé InChI |
ZAWRKBZVDVQEIR-UHFFFAOYSA-O |
SMILES canonique |
C1=CC(=CC(=C1)N)CC[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


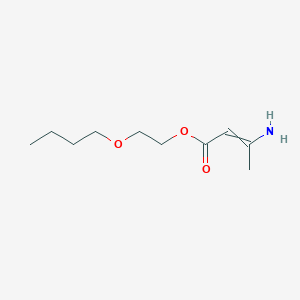
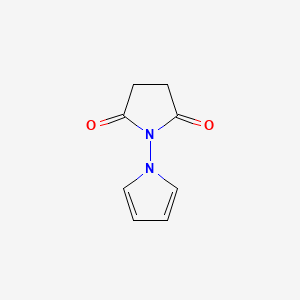
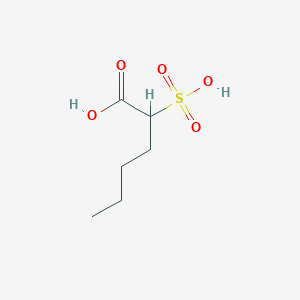

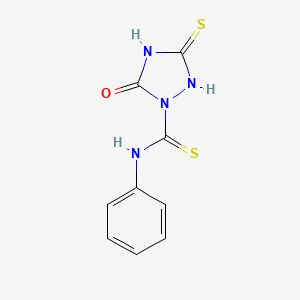

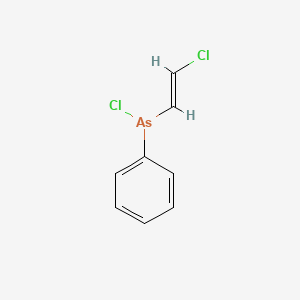
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
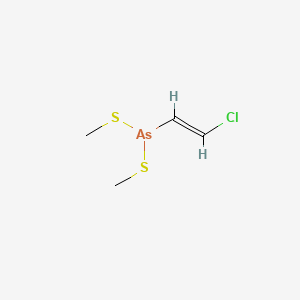
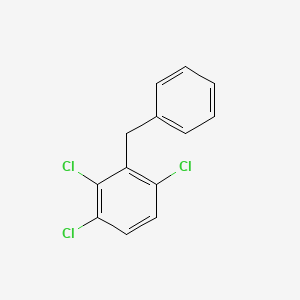
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
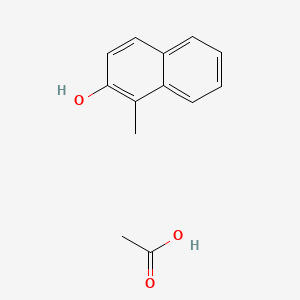
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)

